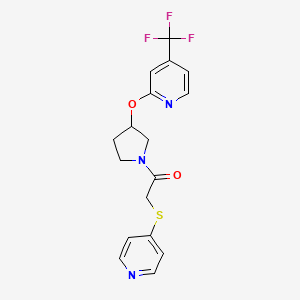
2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique combination of pyridine, thioether, and pyrrolidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically starts with commercially available pyridine derivatives.
Thioether Formation: A nucleophilic substitution reaction is employed to introduce the pyridin-4-ylthio group. This often involves reacting a pyridine derivative with a thiol under basic conditions.
Ether Linkage Formation: The introduction of the pyrrolidin-1-yl group and the trifluoromethyl-pyridine moiety can be achieved through an etherification process. This might involve the use of strong bases or catalysts to facilitate the reaction.
Final Coupling: The final step usually involves coupling the intermediate products under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial-scale production may involve optimizing these steps for higher yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones, especially at the thioether linkage.
Reduction: Reduction reactions may target the pyridine rings, altering their electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of reactive sites on the pyridine and pyrrolidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Bases/Acids: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products Formed:
Sulfoxides/Sulfones: From oxidation.
Reduced Pyridines: From reduction.
Substituted Pyridines/Pyrrolidines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Investigated for its ability to act as a ligand in coordination chemistry.
Biology:
Explored for its potential in modifying biological pathways due to its unique structure.
Medicine:
Trifluoromethyl groups are known to enhance the biological activity of compounds, making this molecule of interest in pharmaceutical research.
Industry:
Potential use in materials science, possibly as a building block for polymers or other advanced materials.
Wirkmechanismus
The compound’s effects are primarily due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of these interactions. This makes the compound a promising candidate for targeted therapies or as a tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridine derivatives, thiol-containing molecules, and pyrrolidine-based structures. What sets 2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone apart is its trifluoromethyl group, which provides unique electronic and steric properties that can enhance its reactivity and biological activity.
List of Similar Compounds
**4-(Trifluoromethyl)pyridine-2-thiol
**Pyrrolidin-1-yl-2-pyridone
**2-(Pyridin-3-ylthio)-1-(3-((2-trifluoromethyl)pyridine-4-yl)oxy)pyrrolidine
The trifluoromethyl group is a common motif in medicinal chemistry, often enhancing the metabolic stability and bioavailability of compounds.
So there you have it. I’m ready for feedback!
Eigenschaften
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)12-1-7-22-15(9-12)25-13-4-8-23(10-13)16(24)11-26-14-2-5-21-6-3-14/h1-3,5-7,9,13H,4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGANEFQNOBFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
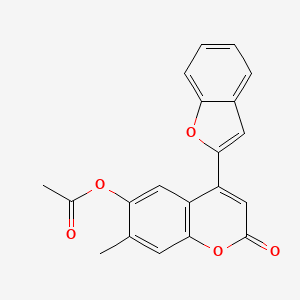
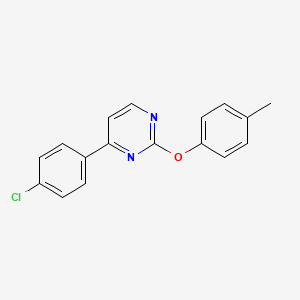
![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2836321.png)
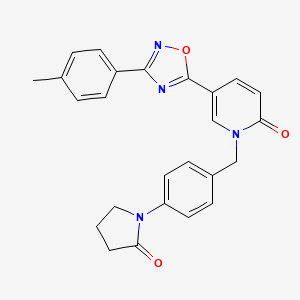
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2836325.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)
![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
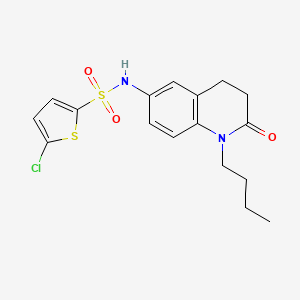
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)
